PEG1 Linker Length Produces Distinct GSPT1 Degradation Activity Compared to PEG2 Analog
In a controlled study of Retro-2-based PROTACs using thalidomide-derived CRBN ligands, the PEG2-linked PROTAC (incorporating a PEG2 spacer at the C4 position) degraded GSPT1 with a DC₅₀ of 60 ± 12 nM, whereas the structurally identical PEG1-linked PROTAC showed no detectable GSPT1 degradation at concentrations up to 10 μM [1]. This >160-fold difference in degradation potency, driven solely by the addition of one ethylene glycol unit to the linker, demonstrates that the PEG1 spacer length in Thalidomide-4-NH-PEG1-COOH TFA produces a fundamentally different degradation profile from PEG2-containing analogs and cannot be considered interchangeable in PROTAC design.
| Evidence Dimension | GSPT1 degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | No detectable GSPT1 degradation at concentrations up to 10 μM (PEG1-containing PROTAC) |
| Comparator Or Baseline | PEG2-containing PROTAC: DC₅₀ = 60 ± 12 nM |
| Quantified Difference | >160-fold difference in degradation potency; PEG1 analog inactive vs. PEG2 analog active at low nanomolar concentrations |
| Conditions | Retro-2.1-based PROTAC series; C4-attached thalidomide CRBN ligand; GSPT1 degradation measured in MOLM-13 AML cells via Western blot |
Why This Matters
This head-to-head comparison provides direct quantitative evidence that PEG1 and PEG2 linker lengths are not functionally interchangeable in CRBN-based PROTACs, making Thalidomide-4-NH-PEG1-COOH TFA the mandatory building block when the synthetic route or ternary complex geometry requires a single-ethylene-glycol spacer.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. DOI: 10.1016/j.ejmech.2026.117090. View Source
